molecular formula C7H15NS B13300025 1,2-Dimethyl-piperidine-4-thiol

1,2-Dimethyl-piperidine-4-thiol

Cat. No.: B13300025
M. Wt: 145.27 g/mol
InChI Key: CABASSYDKPTEFC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-piperidine-4-thiol is a heterocyclic organic compound containing a piperidine ring substituted with two methyl groups at the 1 and 2 positions and a thiol group at the 4 position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-piperidine-4-thiol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts like cobalt, ruthenium, and nickel-based nanocatalysts are used to enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-piperidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced further to modify the piperidine ring.

    Substitution: The methyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used under hydrogen gas.

    Substitution: Electrophiles such as alkyl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified piperidine derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

1,2-Dimethyl-piperidine-4-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-piperidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the methyl and thiol substitutions.

    1-Methyl-piperidine: Contains a single methyl group at the 1 position.

    2-Methyl-piperidine: Contains a single methyl group at the 2 position.

    4-Thiopyridine: Contains a thiol group at the 4 position but lacks the piperidine ring.

Uniqueness

1,2-Dimethyl-piperidine-4-thiol is unique due to the combination of its methyl and thiol substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

1,2-dimethylpiperidine-4-thiol

InChI

InChI=1S/C7H15NS/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3

InChI Key

CABASSYDKPTEFC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)S

Origin of Product

United States

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